molecular formula C13H22N4 B13749686 Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)

Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci)

Cat. No.: B13749686
M. Wt: 234.34 g/mol
InChI Key: KKSHIJROSMQDAQ-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]azepine derivatives are nitrogen-containing heterocycles characterized by a fused pyrazole and azepine (7-membered) ring system. The compound Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci) features a partially saturated azepine ring (hexahydro) and a 1-methyl-3-piperidinyl substituent at position 2.

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

3-(1-methylpiperidin-3-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

InChI

InChI=1S/C13H22N4/c1-17-8-4-5-10(9-17)12-11-6-2-3-7-14-13(11)16-15-12/h10H,2-9H2,1H3,(H2,14,15,16)

InChI Key

KKSHIJROSMQDAQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=C3CCCCNC3=NN2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Pyrazolo[3,4-b]azepine derivatives typically involves multi-step organic reactions that construct the bicyclic pyrazoloazepine core followed by functionalization with piperidinyl substituents. The key starting materials often include 5-aminopyrazoles and various piperidine derivatives.

A common synthetic approach involves:

  • Step 1: Formation of the pyrazoloazepine core by cyclization reactions involving 5-aminopyrazoles and suitable carbonyl compounds such as pyruvic acid or derivatives.
  • Step 2: Introduction of the piperidinyl group (1-methyl-3-piperidinyl in this case) through nucleophilic substitution or reductive amination.
  • Step 3: Final purification and characterization.

Catalysts such as L-proline have been reported to facilitate cyclization steps, improving yields and selectivity.

Specific Preparation Route

According to the synthesis description from Vulcan Chemical (2024), a representative method for preparing Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9CI) includes:

  • Reacting 5-aminopyrazoles with pyruvic acid derivatives in the presence of L-proline as a catalyst to form the bicyclic pyrazoloazepine intermediate.
  • Subsequent reaction with 1-methyl-3-piperidinyl moiety through appropriate substitution chemistry to yield the final compound.

This method benefits from relatively mild conditions and good yields, making it suitable for laboratory-scale synthesis and potentially for scale-up.

Raw Materials

The key raw materials identified for the synthesis include:

Raw Material Role in Synthesis
5-Aminopyrazole Core heterocyclic precursor
Pyruvic acid or derivative Carbonyl source for cyclization
1-Methyl-3-piperidinyl derivative Substituent introduction on azepine ring
L-Proline Catalyst for cyclization

Reaction Conditions

  • Solvent: Typically polar aprotic solvents such as dimethylformamide (DMF) or ethanol are used.
  • Temperature: Moderate heating (50–100°C) is common to facilitate cyclization.
  • Catalyst: L-proline or similar organocatalysts improve reaction efficiency.
  • Reaction Time: Several hours (4–24 hours) depending on scale and conditions.

Data Tables and Comparative Analysis

Parameter Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9CI)
Molecular Formula C13H22N4
Molecular Weight 234.34 g/mol
IUPAC Name 3-(1-methylpiperidin-3-yl)-2,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
CAS Number Not explicitly listed, but related pyrazoloazepines around 583811-38-5
Standard InChI InChI=1S/C13H22N4/c1-17-8-4-5-10(9-17)12-11-6-2-3-7-14-13(11)16-15-12/h10H,...
Canonical SMILES CN1CCCC(C1)C2=C3CCCCNC3=NN2
Common Synthesis Catalyst L-Proline
Key Intermediate 5-Aminopyrazole

Research Findings and Notes

  • The compound’s bicyclic structure is formed by fusion of pyrazole and azepine rings, with hexahydro substitution indicating saturation at specific ring positions.
  • The presence of the 1-methyl-3-piperidinyl substituent is crucial for biological activity modulation.
  • While specific detailed experimental procedures for this exact compound are limited in open literature, analogous pyrazoloazepine compounds have been synthesized via the described multi-step approach involving 5-aminopyrazole and pyruvic acid derivatives catalyzed by L-proline.
  • Related compounds have shown promising pharmacological activities such as anxiolytic effects and potential neurological disorder applications, supporting the medicinal relevance of this synthetic route.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Outcome
1 Cyclization of 5-aminopyrazole with pyruvic acid 5-Aminopyrazole, pyruvic acid, L-proline catalyst, solvent (e.g., ethanol), heat Formation of pyrazoloazepine core
2 Introduction of 1-methyl-3-piperidinyl group Reaction with 1-methyl-3-piperidinyl derivative, suitable base or reductive amination conditions Functionalized pyrazoloazepine
3 Purification Chromatography or recrystallization Pure Pyrazolo[3,4-b]azepine derivative

Chemical Reactions Analysis

Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyrazole or azepine rings .

Scientific Research Applications

Biological Activities

Research indicates that pyrazolo[3,4-b]azepines exhibit notable biological activities:

  • Anticancer Properties : Several studies have suggested that these compounds can inhibit enzymes involved in cancer metabolism, potentially leading to therapeutic applications in oncology.
  • Neuroprotective Effects : The ability of these compounds to interact with neurotransmitter receptors positions them as candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanism often involves competitive inhibition at enzyme active sites .
  • Antioxidant Activities : Some derivatives have shown potential as antioxidants, which could be beneficial in managing oxidative stress-related conditions .

Anticancer Activity

A study demonstrated the synthesis of a series of pyrazolo[3,4-b]azepines that exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific metabolic pathways critical for cancer cell survival. The compounds were tested using standard MTT assays to evaluate their effectiveness.

Neuroprotective Effects

In experimental models of neurodegeneration, certain derivatives showed promising results in reducing neuronal cell death and improving cognitive function. These effects were linked to their ability to modulate neurotransmitter levels and protect against oxidative damage.

Antioxidant Potential

Research highlighted the dual roles of some pyrazolo[3,4-b]azepines as both antioxidants and pro-oxidants depending on their concentration and environment. This variability underscores their potential utility in treating diseases characterized by oxidative stress .

Comparative Data Table

Application AreaBiological ActivityMechanism of ActionReference
Cancer TreatmentCytotoxicityInhibition of metabolic enzymes
Neurodegenerative DiseasesNeuroprotectionModulation of neurotransmitter receptors
Oxidative StressAntioxidantScavenging reactive oxygen species

Comparison with Similar Compounds

Core Heterocyclic Scaffolds

Compound Class Core Structure Ring Size Saturation Key Substitutions Biological Relevance
Pyrazolo[3,4-b]azepine Pyrazole + Azepine 7-membered Partially saturated (hexahydro) 1-methyl-3-piperidinyl Kinase inhibition, CNS modulation
Pyrazolo[3,4-b]pyridine Pyrazole + Pyridine 6-membered Aromatic Varied (e.g., trifluoromethyl) Anticancer, kinase inhibition
Pyrazolo[3,4-d]pyrimidine Pyrazole + Pyrimidine 6-membered Aromatic Amino, cyano groups Antiviral, antiproliferative
Pyrazolo[3,4-b]pyrazine Pyrazole + Pyrazine 6-membered Aromatic Dichlorophenyl, piperidinyl Kinase inhibition

Key Observations :

  • Saturation : Partial saturation (hexahydro) enhances stability and reduces metabolic degradation compared to fully aromatic analogs .

Substituent Effects

Substituent Compound Example Impact on Activity
1-Methyl-3-piperidinyl Target compound Enhances solubility and CNS penetration; modulates kinase binding
Trifluoromethyl Pyrazolo[3,4-b]pyridines Increases lipophilicity and antitumor activity (IC50: 2–10 μM)
Dichlorophenyl Pyrazolo[3,4-b]pyrazine (U9Y) Improves kinase selectivity (e.g., Aurora-A)
Carboxamide Pyrazolo[3,4-b]pyridine-3-carboxamides Facilitates hydrogen bonding with kinase ATP pockets

Key Observations :

  • The 1-methyl-3-piperidinyl group in the target compound balances lipophilicity (predicted LogP ~2.5) and hydrogen-bonding capacity, critical for blood-brain barrier penetration and kinase inhibition .
  • Substituents like trifluoromethyl or dichlorophenyl enhance target affinity but may reduce solubility .

Pharmacological Activities

Compound Class Biological Activity Mechanism Potency (IC50/EC50)
Target compound Kinase inhibition (hypothesized) ATP-competitive binding (Aurora-A) Not reported
Pyrazolo[3,4-b]pyridines Anticancer (HCT116, A549) CDK1/Aurora-A inhibition 0.5–5 μM
Pyrazolo[3,4-d]pyrimidines Antiviral (HIV-1) Reverse transcriptase inhibition 10–50 μM
Pyrazolo[3,4-b]pyrazines Kinase inhibition (e.g., Aurora-A) ATP-binding pocket interaction <1 μM

Key Observations :

  • Pyrazolo[3,4-b]pyridines exhibit broader therapeutic applications (anticancer, antimicrobial) compared to azepine derivatives, which are understudied but promising for CNS targets .
  • The target compound’s piperidinyl group may mimic the morpholine or piperazine moieties in clinical kinase inhibitors (e.g., PHA739358) .

Key Observations :

  • Azepine derivatives require multi-step sequences for ring closure, whereas pyridine/pyrimidine analogs benefit from established cyclization protocols .
  • Fe3O4@MIL-101(Cr)-N(CH2PO3)2 catalysts improve pyridine derivative yields under solvent-free conditions .

Biological Activity

Pyrazolo[3,4-b]azepines are a class of heterocyclic compounds characterized by a fused pyrazole and azepine ring system. The specific compound of interest, Pyrazolo[3,4-b]azepine, 1,4,5,6,7,8-hexahydro-3-(1-methyl-3-piperidinyl)-(9ci) , displays a unique structural arrangement that contributes to its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4C_{13}H_{18}N_4, and it features a hexahydro structure with a piperidinyl substituent. This configuration enhances its interaction potential with various biological targets.

Biological Activities

Research indicates that pyrazolo[3,4-b]azepines exhibit several notable biological activities:

  • Anticancer Activity : Pyrazolo[3,4-b]azepines have shown significant cytotoxic effects against various cancer cell lines. These compounds often act through mechanisms such as enzyme inhibition and receptor modulation.
  • Antibacterial Properties : Studies have demonstrated that certain derivatives possess antibacterial activity against a range of bacterial strains.
  • Antioxidant Effects : The antioxidant capabilities of pyrazolo[3,4-b]azepines have been explored, suggesting potential applications in oxidative stress-related conditions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against cancer cell lines
AntibacterialEffective against various bacterial strains
AntioxidantPotential to reduce oxidative stress

The biological activity of pyrazolo[3,4-b]azepines is primarily attributed to their ability to interact with specific biological targets. Mechanisms include:

  • Enzyme Inhibition : Competitive inhibition at enzyme active sites prevents substrate access, which is critical in cancer and metabolic disease treatments.
  • Receptor Modulation : These compounds can modulate various receptors involved in cellular signaling pathways.

Case Studies

  • Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of pyrazolo[3,4-b]azepine derivatives against the A549 lung cancer cell line demonstrated IC50 values in the micromolar range (5.8–5.9 µM), indicating promising anticancer potential .
  • Molecular Docking Studies : Molecular docking studies revealed that these compounds interact favorably with target proteins involved in cancer proliferation pathways. For instance, binding affinities were noted for interactions with amino acids such as GLU 917 and THR 916 .

Synthesis and Derivatives

The synthesis of pyrazolo[3,4-b]azepines typically involves multi-step reactions that allow for structural modifications to enhance biological activity. Variations in substituents can lead to derivatives with improved efficacy against specific biological targets.

Table 2: Comparison of Structural Analogues

Compound NameStructure TypeUnique Features
Pyrazolo[1,5-a]pyrimidineFused ring systemDifferent pharmacological profiles
Dipyrazolo[3,4-b4’,3’-f]azepinesTwo pyrazole ringsIncreased complexity; enhanced bioactivity
Pyrazolo[3,4-d]thiazoleFused ring systemSignificant antimicrobial properties

Q & A

Q. What are the most reliable synthetic routes for Pyrazolo[3,4-b]azepine derivatives, and how are structural impurities minimized?

  • Methodological Answer : Pyrazolo[3,4-b]azepine derivatives are synthesized via multicomponent reactions or cyclization of precursors like 3-aminopyrazoles. For example, describes refluxing 3-aminopyrazoles with ketones and thiol acids in dry benzene, followed by purification via recrystallization (ethanol or chloroform/petroleum ether). Key steps include monitoring reaction completion via TLC and spectral characterization (IR, 1H^1H- and 13C^{13}C-NMR) to confirm purity and structure. Impurities (e.g., unreacted intermediates) are minimized by optimizing stoichiometry and solvent evaporation under reduced pressure.

Q. How is the structural identity of Pyrazolo[3,4-b]azepine derivatives validated?

  • Methodological Answer : Structural validation involves spectroscopic techniques:
  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at 1680–1720 cm1^{-1}) .
  • 1H^1H-NMR confirms substituent positions (e.g., methyl-piperidinyl protons at δ 2.1–2.5 ppm) .
  • 13C^{13}C-NMR distinguishes sp2^2-hybridized carbons (pyrazole/pyridine rings) and sp3^3-carbons (azepine core) .
    X-ray crystallography (as in ) resolves stereochemical ambiguities in complex derivatives.

Q. What preliminary biological assays are suitable for evaluating Pyrazolo[3,4-b]azepine derivatives?

  • Methodological Answer : Initial screening includes:
  • Antimicrobial activity : Agar disk diffusion (zone of inhibition) and broth dilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Candida albicans) .
  • Cytotoxicity : MTT assays on mammalian cell lines to assess selectivity .
    Positive controls (e.g., penicillin for antibacterial tests) and solvent-only controls are critical for data reliability.

Advanced Research Questions

Q. How can synthetic yields of Pyrazolo[3,4-b]azepine derivatives be improved while maintaining regioselectivity?

  • Methodological Answer : Yield optimization strategies include:
  • Catalysis : Meglumine-catalyzed multicomponent reactions enhance atom economy and reduce reaction time (e.g., 57% yield for pyrazolo[3,4-b]pyridines) .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving regioselectivity (e.g., cites microwave-driven cycloadditions).
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates, while non-polar solvents (e.g., benzene) favor cyclization .

Q. How should researchers resolve contradictions in biological activity data between structurally similar derivatives?

  • Methodological Answer : Discrepancies arise from subtle structural differences (e.g., substituent electronegativity, stereochemistry). Solutions include:
  • QSAR modeling : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity to identify critical functional groups .
  • Molecular docking : Assess binding affinities to target proteins (e.g., A3 adenosine receptor in ).
  • Metabolic stability assays : Evaluate derivatives in liver microsomes to rule out rapid degradation masking true activity .

Q. What computational tools are recommended for predicting the drug-likeness of Pyrazolo[3,4-b]azepine derivatives?

  • Methodological Answer : Use Lipinski’s Rule of Five and SwissADME to predict oral bioavailability. Key parameters:
  • Molecular weight : <500 Da (most derivatives in meet this).
  • logP : 2–3 for optimal membrane permeability (pyrazolo[3,4-b]pyridines in average logP = 2.8).
  • Hydrogen bond donors/acceptors : <5 and <10, respectively.
    Tools like AutoDock Vina ( ) model interactions with biological targets (e.g., kinase domains).

Q. How can Pyrazolo[3,4-b]azepine derivatives be tailored for selective kinase inhibition?

  • Methodological Answer : Structural modifications include:
  • C3 substitution : Bulky groups (e.g., 1-methyl-3-piperidinyl) enhance selectivity for hydrophobic kinase pockets .
  • Ring fusion : Azepine ring expansion (hexahydro vs. tetrahydro) alters conformational flexibility, impacting binding kinetics .
  • Electron-withdrawing groups : Nitro or cyano groups at C6 improve interactions with catalytic lysine residues in kinases .

Methodological Challenges and Solutions

Q. What strategies address poor aqueous solubility of Pyrazolo[3,4-b]azepine derivatives in in vivo studies?

  • Answer :
  • Prodrug design : Introduce phosphate or glycoside moieties at C3 or N1 positions for transient hydrophilicity .
  • Nanoformulation : Encapsulate derivatives in liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability .
  • Co-solvent systems : Use DMSO/PBS (1:9 v/v) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .

Q. How can researchers validate target engagement in cellular models?

  • Answer :
  • Knockdown/knockout models : CRISPR-Cas9-mediated deletion of putative targets (e.g., BMPR2 in ) confirms mechanism.
  • Fluorescent probes : Tag derivatives with BODIPY or Cy5 for live-cell imaging of subcellular localization .
  • Thermal shift assays : Monitor protein denaturation temperatures to identify binding partners .

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